molecular formula C11H16BrNO B13269303 [(3-Bromophenyl)methyl](2-ethoxyethyl)amine

[(3-Bromophenyl)methyl](2-ethoxyethyl)amine

Cat. No.: B13269303
M. Wt: 258.15 g/mol
InChI Key: HNENKQTWRXWWIB-UHFFFAOYSA-N
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Description

(3-Bromophenyl)methylamine is an organic compound that features a bromophenyl group attached to a methyl group, which is further connected to an ethoxyethyl amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)methylamine typically involves a multi-step process. One common method is the reaction of 3-bromobenzyl chloride with 2-ethoxyethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of (3-Bromophenyl)methylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)methylamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxide or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduction products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as ethanol or water.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. These reactions are usually carried out under acidic or basic conditions.

    Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst. These reactions are typically carried out under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted bromophenyl derivatives.

    Oxidation Reactions: Products include corresponding oxides or other oxidation products.

    Reduction Reactions: Products include corresponding amines or other reduction products.

Scientific Research Applications

(3-Bromophenyl)methylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development and as a pharmacological agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)methylamine involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The ethoxyethyl amine group can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromophenyl)methylamine
  • (4-Bromophenyl)methylamine
  • (3-Chlorophenyl)methylamine

Uniqueness

(3-Bromophenyl)methylamine is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of the ethoxyethyl amine group also distinguishes it from other similar compounds, potentially enhancing its solubility and bioavailability.

Properties

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-2-ethoxyethanamine

InChI

InChI=1S/C11H16BrNO/c1-2-14-7-6-13-9-10-4-3-5-11(12)8-10/h3-5,8,13H,2,6-7,9H2,1H3

InChI Key

HNENKQTWRXWWIB-UHFFFAOYSA-N

Canonical SMILES

CCOCCNCC1=CC(=CC=C1)Br

Origin of Product

United States

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